(3-fluorophenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
Overview
Description
(3-fluorophenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone: is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a dithioloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-fluorophenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dithioloquinoline core: This is achieved through a series of cyclization reactions involving sulfur-containing reagents.
Introduction of the fluorophenyl group: This step often involves a Friedel-Crafts acylation reaction using a fluorobenzoyl chloride derivative.
Final assembly: The final product is obtained through a condensation reaction, where the intermediate compounds are combined under specific conditions, such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithioloquinoline core.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are common.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique electronic properties.
Medicine: : Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfur-containing pathways is beneficial.
Industry: : The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which (3-fluorophenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone exerts its effects is complex and involves multiple pathways. The compound interacts with molecular targets such as enzymes and receptors that are sensitive to sulfur-containing groups. These interactions can modulate various biological processes, including oxidative stress responses and cellular signaling pathways.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Fluorobenzoyl derivatives: Compounds with similar fluorophenyl groups but different core structures.
Uniqueness: The uniqueness of (3-fluorophenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone lies in its dithioloquinoline core, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics.
Properties
IUPAC Name |
(3-fluorophenyl)-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNOS3/c1-11-7-8-14-15(9-11)22(18(23)12-5-4-6-13(21)10-12)20(2,3)17-16(14)19(24)26-25-17/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOCLKZDUJQCLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC(=CC=C4)F)(C)C)SSC3=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNOS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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